4,6-Dichloro-5-iodopyrimidin-2-amine
Description
4,6-Dichloro-5-iodopyrimidin-2-amine is a halogenated pyrimidine derivative characterized by its unique substitution pattern: chlorine atoms at positions 4 and 6, an iodine atom at position 5, and an amino group at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the iodine atom’s role as a leaving group. Its molecular formula is C₄H₃Cl₂IN₃, with a molecular weight of 323.90 g/mol.
Properties
IUPAC Name |
4,6-dichloro-5-iodopyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQQIGQOSEIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208108-99-9 | |
| Record name | 4,6-dichloro-5-iodopyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-iodopyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method starts with the chlorination of pyrimidine to form 4,6-dichloropyrimidine. This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of appropriate solvents and catalysts can enhance the efficiency and yield of the desired product. For example, the chlorination step may be carried out using thionyl chloride or phosphorus pentachloride, while the iodination step can be performed using iodine and a suitable oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-iodopyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-5-iodopyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Alkyl/Methoxy Groups : The iodine atom in the target compound enables distinct reactivity (e.g., Suzuki couplings) compared to alkyl or methoxy substituents, which may instead modulate electronic effects or steric bulk .
- Positional Isomerism: Moving the amino group from C2 (target compound) to C5 (4,6-Dichloro-2-methylpyrimidin-5-amine) significantly alters hydrogen-bonding networks and crystal packing .
Physicochemical Properties
Table 1: Comparative Physical Properties
| Compound | Melting Point (°C) | Synthetic Yield (%) | ¹³C NMR (C5 Shift, ppm) | Notable Interactions |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not available | Potential I···N halogen bonding. |
| B5 (5-isopropyl analog) | 175–176 | 69 | 121.65 | Weak NH₂ interactions in DMSO-d5. |
| B6 (5-propargyl analog) | 159–161 | 81 | 113.30 | Alkyne π-system influences reactivity. |
| 4,6-Dichloro-5-methoxypyrimidine | 313–315 | N/A (commercial) | Not reported | Cl···N interactions (3.09–3.10 Å). |
| 5-Iodopyrimidin-2-amine | Not reported | Not reported | Not reported | N–H···N hydrogen bonds (2.88 Å). |
Key Observations :
- Melting Points : Bulky substituents (e.g., isopropyl in B5) correlate with higher melting points compared to linear groups (propargyl in B6) .
- Crystal Interactions : Halogen (Cl, I) and hydrogen bonding significantly influence crystallinity and stability. For example, 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N interactions stabilizing its 3D framework, while 5-Iodopyrimidin-2-amine relies on weaker N–H···N bonds .
Biological Activity
4,6-Dichloro-5-iodopyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique substitution pattern and biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a pyrimidine ring with chlorine and iodine substituents at specific positions. The synthesis typically involves the halogenation of pyrimidine derivatives, which can be achieved through various methods:
- Chlorination : Using thionyl chloride or phosphorus pentachloride to form 4,6-dichloropyrimidine.
- Iodination : Introducing iodine at the 5-position using iodine and an oxidizing agent.
These steps yield this compound as a product with distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been noted for its potential as an enzyme inhibitor and receptor modulator. The compound may disrupt normal cellular processes by binding to active sites on enzymes or receptors, leading to various therapeutic effects such as:
- Inhibition of cancer cell proliferation
- Suppression of microbial growth
The compound's interaction with enzymes such as cyclooxygenase (COX) has been highlighted in studies investigating anti-inflammatory properties .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), making it a candidate for lung cancer treatment. This inhibition can lead to reduced tumor growth and improved patient outcomes in specific cancer types .
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound effectively suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The suppression of COX enzymes is crucial in managing inflammation-related disorders .
- Antimicrobial Effects : The compound has been utilized in studies assessing its antimicrobial properties against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.
- Antimalarial Activity : Related pyrimidine compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Optimization of these compounds led to significant reductions in parasitemia in animal models, highlighting the importance of structural modifications for enhancing bioactivity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it's beneficial to compare it with similar pyrimidine derivatives:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 2,4-Dichloro-5-iodopyrimidine | Chlorine at positions 2 and 4 | Antimicrobial |
| 4,6-Dichloropyrimidine | Lacks iodine at the 5-position | Limited biological activity |
| 5-Iodo-2,4-dichloropyrimidine | Different substitution pattern | Anticancer properties |
The unique substitution pattern of this compound contributes to its distinct reactivity and biological activity compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
